molecular formula C24H20N2OS B3750851 3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one CAS No. 477735-16-3

3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one

Cat. No.: B3750851
CAS No.: 477735-16-3
M. Wt: 384.5 g/mol
InChI Key: DBTXBAQHQFUCFL-JXMROGBWSA-N
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Description

This quinazolin-4(3H)-one derivative (molecular formula: C₂₄H₂₀N₂OS; MW: 384.5) features a 4-methylphenyl group at the 3-position and a cinnamylthio [(2E)-3-phenylprop-2-en-1-yl]sulfanyl moiety at the 2-position . The compound is of interest in medicinal chemistry due to the quinazolinone scaffold's established role in kinase inhibition and apoptosis induction .

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c1-18-13-15-20(16-14-18)26-23(27)21-11-5-6-12-22(21)25-24(26)28-17-7-10-19-8-3-2-4-9-19/h2-16H,17H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTXBAQHQFUCFL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477735-16-3
Record name 2-(CINNAMYLTHIO)-3-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzaldehyde with anthranilic acid to form a Schiff base, which is then cyclized to form the quinazolinone core. The phenylprop-2-en-1-yl sulfanyl group is introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone products.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, and halides under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce quinazolinone derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various organic transformations.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

a. 3-(4-Methoxyphenyl) Derivative

  • Molecular Weight : 400.5 (due to methoxy group) .
  • Impact : The methoxy group may improve solubility but reduce metabolic stability compared to the methyl analog.

b. 3-(4-Ethoxyphenyl) Derivative

  • Structure : Ethoxy substitution introduces greater lipophilicity.
  • Molecular Weight : ~412–420 (estimated) .

c. 3-(3-Trifluoromethylphenyl) Derivative

  • Structure : A trifluoromethyl group at the 3-position (C₂₃H₁₇F₃N₂OS; MW: 426.5) adds strong electron-withdrawing effects .
  • Impact : Improves resistance to oxidative metabolism and may enhance binding to hydrophobic enzyme pockets.

Substituent Variations at the 2-Position

a. Cinnamylthio vs. Benzylthio

  • Cinnamylthio : The conjugated double bond in the target compound (Cinnamylthio) allows planar geometry, favoring interactions with aromatic residues in enzyme active sites .

b. Substituted Benzylthio Groups

  • 3-Trifluoromethylbenzylthio : Introduces steric and electronic effects, as seen in 3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one (MW: 426.5). This modification enhances metabolic stability and target selectivity .
  • 4-Chlorobenzylthio : Chlorine’s electron-withdrawing nature may polarize the sulfanyl group, altering reactivity in nucleophilic substitutions .

Biological Activity

The compound 3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one is a member of the quinazoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of quinazolinones typically involves the condensation of various anilines with isocyanates or via cyclization reactions involving appropriate precursors. For this specific compound, the synthetic route may involve the introduction of the (2E)-3-phenylprop-2-en-1-yl sulfanyl group and subsequent modifications to achieve the desired quinazoline framework.

Antiproliferative Properties

Research has indicated that compounds with a quinazoline core exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted that derivatives of quinazolinones, including those with similar structural motifs to our compound of interest, demonstrated IC50 values ranging from 0.33 to 7.10 µM against breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cell lines .

CompoundCell LineIC50 (µM)
12bMCF-70.62
13aMDA-MB-2310.50
12fHeLa1.51
12gA27800.95

This data suggests that modifications in the side chains significantly influence the antiproliferative efficacy of these compounds.

The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key cellular pathways involved in proliferation and survival:

  • Kinase Inhibition : Quinazolines are known to act as inhibitors of various kinases, which play crucial roles in signaling pathways related to cell growth and differentiation.
  • Bromodomain Inhibition : Recent studies have shown that some quinazoline derivatives can bind to bromodomains, affecting gene expression regulation through histone acetylation .

Study on Antihistaminic Activity

A related compound, 2-(3-bromopropyl thio)-3-(2-methyl phenyl) quinazolin-4-(3H)-one , was tested for its H1-antihistaminic activity. It showed significant protection against histamine-induced bronchospasm in guinea pigs, suggesting that similar derivatives could possess antihistaminic properties . The compound OT5 , a close analogue, demonstrated 71.70% protection , comparable to standard antihistamines.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that:

  • The presence of electron-donating groups enhances antiproliferative activity.
  • Modifications in the alkyl chain length and branching can lead to significant changes in biological efficacy.

For instance, compounds with a dimethylamino substitution exhibited higher activity compared to those with cyclopropylamino substitutions .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the quinazolinone core. Key steps include:

  • Condensation reactions between substituted anthranilic acids and thiourea derivatives under reflux conditions (e.g., ethanol or DMF as solvents, 80–100°C for 6–12 hours) .
  • Sulfanyl group introduction via nucleophilic substitution using (2E)-3-phenylprop-2-en-1-yl thiol, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
    Critical parameters include solvent polarity (dimethyl sulfoxide enhances reaction kinetics) and temperature control to avoid side products like thioether oxidation .

Advanced: How can microwave-assisted synthesis improve the yield and efficiency of this quinazolinone derivative?

Answer:
Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. For example:

  • Cyclocondensation steps can be reduced from 12 hours to 30–45 minutes at 120°C, improving yield by 15–20% .
  • Real-time monitoring using inline FTIR or Raman spectroscopy ensures intermediate stability and reduces byproduct formation .
    This method is particularly effective for sterically hindered intermediates, where conventional heating causes decomposition .

Basic: What spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., vinyl sulfanyl group δ 6.8–7.2 ppm) and confirms regiochemistry .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₀N₂OS: 384.1294) .
  • FTIR: Identifies key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, C-S at 650–700 cm⁻¹) .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

Answer:

  • Density Functional Theory (DFT): Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity with biological targets like enzyme active sites .
  • Molecular Docking (AutoDock Vina): Simulates binding affinities to receptors (e.g., EGFR kinase) by analyzing π-π stacking between the quinazolinone core and hydrophobic pockets .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories, identifying key residues for mutagenesis studies .

Basic: What in vitro assays are recommended for initial screening of antibacterial or anticancer activity?

Answer:

  • Antibacterial: Broth microdilution (MIC against S. aureus and E. coli), with positive controls like ciprofloxacin .
  • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HeLa), comparing IC₅₀ values to doxorubicin .
  • Cytotoxicity: Parallel testing on non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for quinazolinone derivatives?

Answer:

  • Combinatorial Libraries: Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing groups at C-4) to isolate contributing factors .
  • Free-Wilson Analysis: Quantifies contributions of individual substituents to bioactivity, reducing confounding effects .
  • Crystallography (X-ray/SCXRD): Resolves ambiguities in regiochemistry or stereochemistry that skew SAR interpretations .

Basic: What reaction conditions favor the stability of the (2E)-3-phenylprop-2-en-1-yl sulfanyl group during synthesis?

Answer:

  • Inert Atmosphere (N₂/Ar): Prevents oxidation of the thioether to sulfoxide .
  • Low Temperature (0–5°C): Minimizes thermal decomposition during coupling reactions .
  • Acid Scavengers (e.g., Et₃N): Neutralizes HCl byproducts from thiol nucleophiles .

Advanced: How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?

Answer:

  • Cryogenic Quenching: Halts reactions at specific timepoints (e.g., liquid N₂) for LC-MS analysis of intermediates .
  • Isotopic Labeling (¹⁸O/²H): Tracks oxygen or hydrogen migration in cyclization steps via HRMS .
  • EPR Spectroscopy: Detects radical intermediates in oxidation reactions (e.g., thiyl radicals) .

Basic: What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Answer:

  • Preparative HPLC: Uses C18 columns with acetonitrile/water gradients (0.1% TFA) for high-resolution separation .
  • Flash Chromatography: Silica gel with ethyl acetate/hexane (3:7) for bulk purification .
  • Recrystallization: Ethanol/water (1:1) yields needle-shaped crystals suitable for X-ray analysis .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical studies?

Answer:

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to measure t₁/₂ via LC-MS/MS .
  • Plasma Protein Binding: Ultrafiltration or equilibrium dialysis to quantify free fraction .
  • In Silico ADMET Predictors (e.g., SwissADME): Forecasts BBB permeability and CYP450 interactions based on logP and polar surface area .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one

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